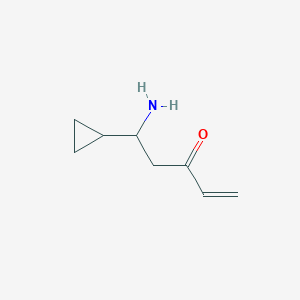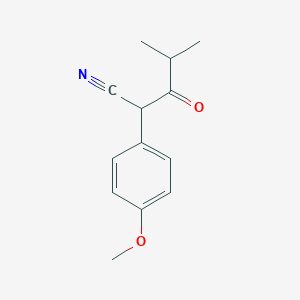
1-(1-Aminocyclopropyl)-2-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminocyclopropyl)-2-methylbutan-1-one is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, which imparts significant strain and reactivity to the molecule, making it a valuable subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-2-methylbutan-1-one typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(1-Aminocyclopropyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(1-Aminocyclopropyl)-2-methylbutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s reactivity makes it useful for probing biological pathways and enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism by which 1-(1-Aminocyclopropyl)-2-methylbutan-1-one exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth and development processes.
1-Aminocyclopropylphosphonate: Used in medicinal chemistry and as a research tool for studying enzyme mechanisms.
Uniqueness
1-(1-Aminocyclopropyl)-2-methylbutan-1-one is unique due to its specific structural features, including the cyclopropyl group and the methylbutanone moiety
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1-(1-aminocyclopropyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-6(2)7(10)8(9)4-5-8/h6H,3-5,9H2,1-2H3 |
InChIキー |
YCQAUHSBASHELB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)C1(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane](/img/structure/B13160298.png)



![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)
![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)





